molecular formula C19H21FN2O7S B2980737 4-氟-N-((2-氧代-3-(3,4,5-三甲氧基苯基)恶唑烷-5-基)甲基)苯磺酰胺 CAS No. 954684-82-3

4-氟-N-((2-氧代-3-(3,4,5-三甲氧基苯基)恶唑烷-5-基)甲基)苯磺酰胺

货号 B2980737
CAS 编号: 954684-82-3
分子量: 440.44
InChI 键: MWGOOQSRAWLMQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide” is a chemical compound that contains a trimethoxyphenyl (TMP) functional group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

科学研究应用

Treatment of Gram-positive Bacterial Infections

Linezolid, which is related to the compound , is used in the treatment of infections caused by Gram-positive bacteria, including streptococci , vancomycin-resistant enterococci (VRE) , and methicillin-resistant Staphylococcus aureus (MRSA) . It is particularly effective against infections of the skin and pneumonia .

Drug-resistant Tuberculosis

Another significant application of Linezolid is in the treatment of drug-resistant tuberculosis . Due to its unique mechanism of inhibiting protein synthesis, it provides an option for treating this challenging condition .

Skin and Soft Tissue Infections

Linezolid is also used to treat complicated skin and skin structure infections (SSSIs), including those caused by methicillin-susceptible Staphylococcus aureus or Streptococcus pyogenes .

Hospital-acquired Pneumonia

The compound has been approved for treating hospital-acquired pneumonia caused by Staphylococcus aureus , showcasing its utility in a hospital setting where infections can be particularly severe .

Community-acquired Pneumonia

It is also effective against community-acquired pneumonia, providing a treatment option for patients outside of the hospital environment .

Oral Preparation with High Bioavailability

Linezolid’s oral preparation with 100% bioavailability makes it unique among antibiotics active against multiply-resistant Gram-positive bacteria, allowing for effective treatment without the need for intravenous administration .

属性

IUPAC Name

4-fluoro-N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O7S/c1-26-16-8-13(9-17(27-2)18(16)28-3)22-11-14(29-19(22)23)10-21-30(24,25)15-6-4-12(20)5-7-15/h4-9,14,21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGOOQSRAWLMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CC(OC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。